molecular formula C7H14Cl2N4 B2520392 5-(aminomethyl)-N,N-dimethylpyrazin-2-amine dihydrochloride CAS No. 2241129-56-4

5-(aminomethyl)-N,N-dimethylpyrazin-2-amine dihydrochloride

Cat. No.: B2520392
CAS No.: 2241129-56-4
M. Wt: 225.12
InChI Key: ZIKMUEMRNKFEFW-UHFFFAOYSA-N
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Description

5-(aminomethyl)-N,N-dimethylpyrazin-2-amine dihydrochloride is a chemical compound that belongs to the class of pyrazine derivatives. This compound is characterized by the presence of an aminomethyl group and two dimethylamine groups attached to a pyrazine ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(aminomethyl)-N,N-dimethylpyrazin-2-amine dihydrochloride typically involves the reaction of pyrazine derivatives with aminomethyl and dimethylamine groups. One common method involves the reaction of 2-chloropyrazine with N,N-dimethylamine and formaldehyde under acidic conditions to form the desired compound. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid to facilitate the formation of the dihydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(aminomethyl)-N,N-dimethylpyrazin-2-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aminomethyl and dimethylamine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products Formed

    Oxidation: Pyrazine N-oxides.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted pyrazine derivatives depending on the reagents used.

Scientific Research Applications

5-(aminomethyl)-N,N-dimethylpyrazin-2-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-(aminomethyl)-N,N-dimethylpyrazin-2-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, it may interact with cellular receptors, modulating signal transduction processes and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(aminomethyl)pyrazine
  • N,N-dimethylpyrazin-2-amine
  • 5-(aminomethyl)pyrazine-2-carboxamide

Uniqueness

5-(aminomethyl)-N,N-dimethylpyrazin-2-amine dihydrochloride is unique due to the presence of both aminomethyl and dimethylamine groups on the pyrazine ring. This structural feature imparts distinct chemical properties, such as increased solubility and reactivity, making it a valuable compound in various research applications.

Properties

IUPAC Name

5-(aminomethyl)-N,N-dimethylpyrazin-2-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4.2ClH/c1-11(2)7-5-9-6(3-8)4-10-7;;/h4-5H,3,8H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIKMUEMRNKFEFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(N=C1)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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